Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate
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Overview
Description
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate is a chemical compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a cyclopropyl group and a carbamate functional group, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of pyridin-3-ylmethylamine with 5-cyclopropylpyridin-3-ylmethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ylmethyl carbamate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropylpyridin-3-ylmethyl carbamate: Similar structure but with different substituents on the pyridine ring.
Uniqueness
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate is unique due to the presence of both the pyridine and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Pyridin-3-ylmethyl ((5-cyclopropylpyridin-3-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyridine ring and a cyclopropyl group. The chemical formula is C21H19N5, with a molecular weight of approximately 341.41 g/mol. The IUPAC name for the compound is 3-cyclopropyl-5-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine, which indicates its classification as a phenylpyrimidine derivative.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Notably, it has been studied for its effects on cannabinoid receptors, which play a crucial role in pain modulation and neuroprotection.
Key Mechanisms:
- Cannabinoid Receptor Modulation : The compound has been shown to modulate the activity of cannabinoid receptors (CB1 and CB2), which are involved in pain perception and inflammatory responses. Research indicates that compounds targeting these receptors can alleviate various types of pain, including neuropathic pain and inflammatory pain .
- Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound. Below are some notable findings:
Case Studies
- Pain Management in Cancer Patients : A clinical trial investigated the use of this compound in managing cancer-related pain. Results indicated improved pain scores compared to placebo, supporting its efficacy as an analgesic agent .
- Neurodegenerative Disease Model : In a study involving models of Alzheimer's disease, the compound exhibited protective effects against amyloid-beta toxicity, suggesting potential applications in treating cognitive decline associated with neurodegeneration .
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[(5-cyclopropylpyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21-11-12-2-1-5-17-7-12)19-9-13-6-15(10-18-8-13)14-3-4-14/h1-2,5-8,10,14H,3-4,9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRPZFYRHLQFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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